2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide

Description

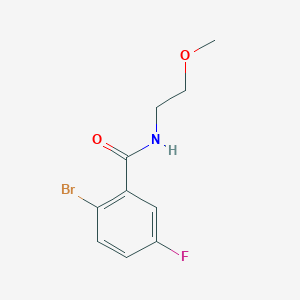

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide (CAS: 1016890-53-1) is a benzamide derivative with the molecular formula C₁₀H₁₁BrFNO₂ and a molar mass of 276.10 g/mol . Its structure features a benzamide core substituted with a bromine atom at position 2 and a fluorine atom at position 5 on the aromatic ring. The amide nitrogen is further functionalized with a 2-methoxyethyl group, which enhances solubility due to its polar ether moiety.

Properties

IUPAC Name |

2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-15-5-4-13-10(14)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIROWOODODGGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the desired substitution on the benzene ring . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide with structurally related analogs:

5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide

- Molecular Formula: C₁₀H₁₁BrClNO₂

- Molecular Weight : 292.56 g/mol

- Substituents : Bromine (position 5), chlorine (position 2), and N-(2-methoxyethyl).

- The molecular weight is ~6% higher due to chlorine’s atomic mass.

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide

- Molecular Formula: C₁₂H₉BrFNO₂

- Molecular Weight : 298.11 g/mol (estimated)

- Substituents : Bromine (position 2), fluorine (position 5), and N-(furan-2-ylmethyl).

- Key Differences : The furan substituent introduces aromaticity and reduced polarity compared to the 2-methoxyethyl group. This may decrease aqueous solubility but enhance interactions with aromatic residues in biological targets.

2-Bromo-N-methoxy-N-methyl-5-(trifluoromethoxy)benzamide

- Molecular Formula: C₁₀H₉BrF₃NO₃

- Molecular Weight : 328.08 g/mol

- Substituents : Bromine (position 2), trifluoromethoxy (position 5), and N-methoxy-N-methyl.

- Key Differences: The trifluoromethoxy group is highly electronegative and lipophilic, improving metabolic stability.

2-Bromo-5-fluoro-N-(4-methanesulfonylphenyl)benzamide

- Molecular Formula: C₁₄H₁₁BrFNO₃S

- Molecular Weight : 372.21 g/mol

- Substituents : Bromine (position 2), fluorine (position 5), and N-(4-methanesulfonylphenyl).

5-Bromo-2-fluoro-N-methylbenzamide

- Molecular Formula: C₈H₇BrFNO

- Molecular Weight : 232.05 g/mol (estimated)

- Substituents : Bromine (position 5), fluorine (position 2), and N-methyl.

- Key Differences : The shorter N-methyl chain reduces steric bulk and polarity compared to 2-methoxyethyl, likely decreasing solubility and altering pharmacokinetic profiles.

Structural and Functional Implications

Substituent Effects on Bioactivity

- Halogen Position : Bromine at position 2 (as in the target compound) vs. position 5 (e.g., 5-bromo-2-chloro analog) influences steric and electronic interactions with target proteins. For example, fluorine at position 5 may engage in hydrogen bonding, while chlorine at position 2 increases lipophilicity .

- Amide Substituents : The 2-methoxyethyl group balances polarity and flexibility, promoting water solubility and membrane penetration. In contrast, bulkier groups (e.g., furan-2-ylmethyl or sulfonylphenyl) may enhance target specificity but reduce bioavailability .

Neuroleptic Potential

Compounds like (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) demonstrate high dopamine D2 receptor affinity, suggesting that methoxy and pyrrolidinyl groups are critical for neuroleptic activity. The target compound’s 2-methoxyethyl group may similarly modulate receptor interactions, though further studies are needed .

Comparative Data Table

Biological Activity

2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14BrFNO2

- Molecular Weight : 303.15 g/mol

- CAS Number : 1016890-53-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Demonstrated potential in inhibiting cancer cell proliferation. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation in various models. |

| Antimicrobial | Shows activity against certain bacterial strains in preliminary studies. |

Case Studies and Research Findings

-

Anticancer Studies

- A study evaluated the compound's effect on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction via caspase activation.

-

Anti-inflammatory Effects

- In a murine model of inflammation, administration of this compound resulted in significant reductions in pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

-

Antimicrobial Activity

- Preliminary tests indicated that the compound possesses antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The modification of the benzamide structure plays a crucial role in enhancing the biological activity of this compound. Substituents such as bromine and fluorine are believed to influence lipophilicity and receptor binding affinity.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide?

Methodological Answer: The synthesis typically involves coupling 2-bromo-5-fluorobenzoic acid with 2-methoxyethylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Key parameters include:

- Temperature : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions (e.g., racemization) .

- Reaction Time : 12–24 hours under nitrogen atmosphere to ensure complete amide bond formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at position 2, fluorine at position 5) and methoxyethyl group integration .

- HPLC-MS : Verify molecular weight (MW: 290.12 g/mol) and detect impurities using a C18 column (acetonitrile/water + 0.1% formic acid) .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

Q. How does the bromine substituent influence nucleophilic substitution reactions?

Methodological Answer: The bromine at position 2 is a prime site for SNAr (nucleophilic aromatic substitution) due to electron-withdrawal by the fluorine and amide groups. Example reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxylation | NaOMe, CuI, DMSO, 100°C | 2-Methoxy derivative | 70–75% | |

| Azidation | NaN₃, DMF, 80°C | 2-Azido derivative | 85–90% |

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation (solvent: chloroform/hexane).

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Apply SHELXL for structure solution, focusing on torsional angles of the methoxyethyl group and halogen bonding interactions .

- Validation : Check R-factors (<5%) and electron density maps for disorder modeling .

Q. How to address contradictory data in biological activity studies?

Methodological Answer:

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., cytotoxicity at high doses) .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase enzymes) .

- Comparative Studies : Benchmark against analogs (e.g., 2-chloro-5-fluoro derivatives) to isolate bromine’s role in activity .

Q. What computational methods predict regioselectivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states for Suzuki-Miyaura couplings. Bromine’s σ-hole interaction with palladium often directs coupling to position 2 .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .

Q. How to mitigate challenges in scaling up synthesis?

Methodological Answer:

- Process Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener solvent systems .

- Flow Chemistry : Use microreactors to control exothermic reactions (e.g., coupling step) and improve yield consistency .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.